3-Trimethylsilylpropanal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-trimethylsilylpropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OSi/c1-8(2,3)6-4-5-7/h5H,4,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZRCTHPQQALDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450722 | |
| Record name | 3-trimethylsilylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18146-03-7 | |
| Record name | 3-(Trimethylsilyl)propanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18146-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-trimethylsilylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Trimethylsilylpropanal and Its Architecturally Complex Derivatives
Primary Synthetic Routes to 3-Trimethylsilylpropanal
The direct synthesis of this compound is most commonly achieved through two principal pathways: the oxidation of its corresponding alcohol and through Knoevenagel condensation reactions.
Oxidation of 3-(Trimethylsilyl)-1-propanol
A straightforward and widely utilized method for the preparation of this compound involves the oxidation of 3-(trimethylsilyl)-1-propanol. patsnap.comrsc.org This transformation can be accomplished using various oxidizing agents. For instance, Swern oxidation of 3-(trimethylsilyl)propanol has been reported to yield this compound with a high yield of 85%. patsnap.com Other oxidation protocols are also effective, providing the desired aldehyde as a clear, colorless oil. rsc.org The starting alcohol, 3-(trimethylsilyl)-1-propanol, is commercially available and can be used in the synthesis of various compounds, including telechelic oligomers and β-seleno-γ-silyl alcohols.
Table 1: Oxidation of 3-(Trimethylsilyl)-1-propanol
| Starting Material | Reagent | Product | Yield | Reference |
| 3-(Trimethylsilyl)propanol | Swern Oxidation | This compound | 85% | patsnap.com |
| 3-(Trimethylsilyl)-1-propanol | Not specified | This compound | 65% | rsc.org |
Knoevenagel Condensation Approaches
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that can be employed in the synthesis of derivatives of this compound. sci-hub.seorientjchem.org This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. sci-hub.se In the context of this compound, it can be reacted with various active methylene compounds to generate a diverse array of functionalized products. For example, the Knoevenagel condensation of this compound with methyl 3-ethylthio-3-oxopropanoate has been utilized to synthesize a thioester derivative as an E/Z mixture. sci-hub.se The reaction is often catalyzed by bases like piperidine (B6355638) or can be promoted by acids such as trifluoroacetic acid (TFA). sci-hub.se The versatility of the Knoevenagel condensation makes it a valuable tool for elaborating the structure of this compound into more complex molecular architectures. sci-hub.semdpi.com
Enantioselective Synthesis of Chiral this compound Derivatives
The development of methods for the enantioselective synthesis of chiral derivatives of this compound is of significant interest due to the importance of stereochemically defined molecules in various fields, including medicinal chemistry and materials science.
Preparation of (2S,3S)-2,3-Epoxy-3-trimethylsilylpropanal
A key chiral derivative that has been synthesized is (2S,3S)-2,3-epoxy-3-trimethylsilylpropanal. acs.orgresearchgate.net This epoxy aldehyde, prepared with high enantiomeric excess (>98% ee), serves as a valuable conjunctive reagent in organic synthesis. researchgate.net Its reactions with nucleophiles proceed with diastereoselectivity, affording adducts with a diastereomeric ratio of up to 86:14. researchgate.net The synthetic utility of this chiral epoxy silane (B1218182) lies in its ability to introduce stereocenters in a controlled manner, making it a useful building block for the synthesis of complex chiral molecules. acs.orgresearchgate.netacs.orgtandfonline.com
Diastereoselective Control in Derivative Synthesis
Achieving diastereoselective control is crucial when synthesizing complex molecules with multiple stereocenters. In the synthesis of derivatives from this compound, various strategies have been employed to control diastereoselectivity. rsc.orgresearchgate.netrsc.orgnih.govfrontiersin.org For instance, a practical, large-scale synthesis of a β-amino ester was developed where a chiral imine derived from (S)-phenylglycinol and this compound was coupled with a Reformatsky reagent. nih.govacs.org This reaction exhibited high diastereoselectivity, with a diastereomeric excess (de) of over 98%, yielding the (SS)-isomer as the major product. nih.govacs.org This high level of stereocontrol is essential for the synthesis of enantiomerically pure compounds.
Table 2: Diastereoselective Synthesis of a β-Amino Ester Derivative
| Reactants | Reagent | Major Product | Diastereomeric Excess (de) | Reference |
| Chiral imine from (S)-phenylglycinol and this compound | Reformatsky reagent | (SS)-β-amino ester | >98% | nih.govacs.org |
Exploration of Novel and Sustainable Synthetic Protocols
In line with the principles of green chemistry, there is a growing interest in developing novel and sustainable synthetic protocols for the preparation of this compound and its derivatives. sigmaaldrich.comresearchgate.net Green chemistry aims to reduce the environmental impact of chemical processes by, for example, using safer solvents, reducing waste, and designing energy-efficient reactions. sigmaaldrich.com While specific sustainable protocols for this compound are not extensively detailed in the provided context, the broader trends in organic synthesis suggest a move towards such methodologies. This includes the use of catalytic methods, solvent-free reaction conditions, and the development of one-pot procedures to increase efficiency and reduce waste. semanticscholar.orgrsc.orgnih.gov The application of these principles to the synthesis of silylated aldehydes represents a promising area for future research, aiming to make the production of these valuable compounds more environmentally benign. researchgate.net
Elucidating Reactivity Profiles and Mechanistic Pathways of 3 Trimethylsilylpropanal
Nucleophilic Additions to the Aldehyde Carbonyl
The carbonyl group of 3-trimethylsilylpropanal is a key site for nucleophilic attack. The steric and electronic properties of the trimethylsilyl (B98337) group, positioned at the γ-carbon, exert a notable influence on the approach of nucleophiles, leading to specific stereochemical outcomes.
Stereocontrol and Diastereoselectivity in Nucleophilic Attack
The stereochemical course of nucleophilic additions to aldehydes is a central theme in organic synthesis. In the case of this compound, the trimethylsilyl group plays a significant role in governing the facial selectivity of these reactions. While direct studies on simple nucleophilic additions to this compound are not extensively detailed in the provided results, the principles of stereocontrol in related systems offer valuable insights. The Felkin-Anh model is a widely accepted paradigm for predicting the stereoselectivity of nucleophilic attack on α-chiral aldehydes. chemrxiv.org This model posits that the largest substituent at the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. Although the trimethylsilyl group in this compound is at the γ-position, its steric bulk can still influence the conformational preferences of the molecule, thereby affecting the trajectory of the nucleophile.
Furthermore, the electronic effects of the silicon atom can also contribute to stereocontrol. The interaction between the nucleophile's highest occupied molecular orbital (HOMO) and the aldehyde's lowest unoccupied molecular orbital (LUMO) determines the reaction's feasibility and stereochemical pathway. chemrxiv.org The presence of the trimethylsilyl group can modulate the energy and shape of the LUMO, favoring one approach of the nucleophile over another. The interplay of these steric and electronic factors is often sensitive to reaction conditions such as temperature and solvent, which can alter the differential enthalpy and entropy of activation for the formation of diastereomeric products. rsc.org
Formation and Reactivity of Chiral Imines
Imines, or Schiff bases, are formed through the reaction of aldehydes or ketones with primary amines and serve as versatile intermediates in organic synthesis. masterorganicchemistry.comlibretexts.org The formation of chiral imines from this compound provides a powerful strategy for asymmetric synthesis. d-nb.inforesearchgate.net
A notable application involves the reaction of this compound with a chiral amine, such as (S)-phenylglycinol. acs.orgresearchgate.netnih.gov This condensation yields a chiral imine, which can then undergo further reactions with high diastereoselectivity. The stereochemistry of the resulting products is dictated by the chiral auxiliary derived from the amine.
For instance, the coupling of a chiral imine derived from this compound and (S)-phenylglycinol with a Reformatsky reagent proceeds with high diastereoselectivity (de > 98%), affording the (SS)-isomer as the major product. acs.orgnih.govmolaid.com This high level of stereocontrol highlights the effectiveness of the chiral auxiliary in directing the nucleophilic attack on the imine carbon. The resulting β-amino ester can then be further manipulated, demonstrating the synthetic utility of these chiral imine intermediates. acs.orgnih.gov
Carbon-Carbon Bond Forming Reactions Involving this compound
This compound is a valuable C3 building block in various carbon-carbon bond-forming reactions. Its unique structure allows for the construction of complex molecular architectures with a high degree of stereocontrol.
Organocatalytic Anti-Selective Michael Reactions
The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. au.dk In the context of this compound, organocatalytic, anti-selective Michael reactions have been developed as a key step in the total synthesis of several complex natural products. jst.go.jpnih.govresearchgate.net
In these reactions, this compound is first converted into a more complex, conjugated system. For example, a Knoevenagel condensation with a suitable partner can furnish a thioester derivative. researchgate.net This intermediate then participates in a Michael reaction with another aldehyde, catalyzed by an organocatalyst like diphenylprolinol trimethylsilyl ether. jst.go.jpresearchgate.net This process has been shown to proceed with excellent anti-diastereoselectivity (anti:syn ratio of 11:1) and high enantiomeric excess. jst.go.jp
This anti-selective Michael reaction has been instrumental in the asymmetric total syntheses of mitragynine (B136389), speciogynine, and 7-hydroxymitragynine, all of which are monoterpenoid indole (B1671886) alkaloids. jst.go.jpnih.gov The reaction establishes a key chiral center and sets the stage for subsequent transformations, including a Fukuyama reduction and a spontaneous cyclization to form a dihydropyran ring system. jst.go.jpresearchgate.net
| Reactants | Catalyst | Product | Diastereoselectivity (anti:syn) | Reference |
| Ene-yne compound derived from this compound and butyraldehyde | Diphenylprolinol trimethylsilyl ether | Anti-adduct | 11:1 | jst.go.jp |
| Thioester derivative from this compound and another aldehyde | Diphenylprolinol trimethylsilyl ether | Optically active anti-adduct | >99% ee | researchgate.net |
Reformatsky Reagent Coupling Reactions
The Reformatsky reaction involves the coupling of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to produce a β-hydroxy ester. wikipedia.org This reaction has been successfully applied to chiral imines derived from this compound.
As mentioned previously, the chiral imine formed from this compound and (S)-phenylglycinol undergoes a highly diastereoselective coupling with a Reformatsky reagent. acs.orgnih.govmolaid.com The reaction yields a β-amino ester with excellent diastereomeric excess (>98% de). acs.orgnih.gov This high degree of stereocontrol is attributed to the directing effect of the chiral auxiliary. The resulting product can be further transformed, for instance, through oxidative cleavage of the amino alcohol residue, to provide valuable chiral building blocks. acs.org
Annulation Strategies and Stereocontrolled Ring Formations
Annulation reactions, which involve the formation of a new ring onto an existing molecule, are powerful tools for the synthesis of cyclic compounds. This compound has been utilized in annulation strategies that lead to stereocontrolled ring formations.
A key example is the sequential anti-selective organocatalytic Michael reaction followed by a Fukuyama reduction and spontaneous cyclization. jst.go.jpresearchgate.net This sequence, starting from a derivative of this compound, allows for the construction of an optically active dihydropyran ring. This strategy has been pivotal in the total synthesis of various natural products. jst.go.jpresearchgate.net The Knoevenagel condensation, often a preceding step, transforms the initial aldehyde into a suitable precursor for these annulation cascades. researchgate.netsci-hub.se
Transformations Modulated by the Trimethylsilyl Group
The presence of the trimethylsilyl group at the 3-position of the propanal chain significantly influences its chemical reactivity. This section explores key transformations where this silyl (B83357) group plays a pivotal role, either through its removal in desilylation reactions or its strategic use as a protecting group.
Desilylation in Synthetic Sequences
Desilylation, the cleavage of a silicon-carbon bond, is a crucial step in synthetic sequences that utilize this compound as a starting material. This process allows for the initial benefits of the silyl group, such as influencing stereoselectivity or acting as a masked functional group, to be realized before its removal to yield the final target molecule.
A notable application of desilylation is in the synthesis of β-amino esters. In a multi-step synthesis, a chiral imine derived from this compound is coupled with a Reformatsky reagent. Following a series of transformations including oxidative cleavage and hydrolysis, the resulting product undergoes a one-pot process that includes desilylation to afford the desired β-amino ester. nih.gov The removal of the trimethylsilyl group in this sequence is essential for obtaining the final product structure. nih.gov
The conditions for desilylation can vary depending on the specific substrate and the desired outcome. Generally, cleavage of the C-Si bond can be achieved under mild conditions using reagents that are compatible with various functional groups. organic-chemistry.org For instance, smooth desilylation of terminal acetylenic trimethylsilyl groups can be accomplished with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) while leaving other silyl ethers intact. organic-chemistry.org While not directly applied to this compound in the cited literature, such selective methods highlight the strategic potential of desilylation in complex syntheses.
Protecting Group Strategies Utilizing the Trimethylsilyl Moiety
The trimethylsilyl (TMS) group is a widely used protecting group for various functionalities, particularly alcohols. gelest.comlibretexts.org While this compound itself features a stable C-Si bond, the principles of TMS protection are relevant to its application in multi-step syntheses where other functional groups might be introduced and require temporary masking.
The introduction of a TMS protecting group, for example on a hydroxyl group, is typically achieved using reagents like chlorotrimethylsilane (B32843) (TMS-Cl) in the presence of a base, or with hexamethyldisilazane (B44280) (HMDS). gelest.com The choice of reagent and conditions allows for the selective protection of certain functional groups. gelest.comorganic-chemistry.org
The key advantage of using silyl ethers as protecting groups lies in their straightforward removal under specific conditions, often with fluoride (B91410) ion sources like tetra-n-butylammonium fluoride (TBAF) or under acidic conditions. libretexts.orgnumberanalytics.com This orthogonality allows for selective deprotection without affecting other protecting groups in the molecule. numberanalytics.com In the context of syntheses starting with this compound, this strategy would be valuable if, for example, a reduction of the aldehyde was performed to an alcohol, which then required protection for subsequent reaction steps.
Investigating the Reactivity of Bis(trimethylsilyl)propanal Derivatives
The reactivity of propanal derivatives can be further modulated by the introduction of a second trimethylsilyl group. Research into the reactivity of 3,3-bis(trimethylsilyl)propanal has provided insights into the synthesis of N-heterocyclic silylenes (NHSis).
In one study, 3,3-bis(trimethylsilyl)propanal was used as a starting material to synthesize a trimethylsilyl-substituted secondary amine through a reaction with adamantyl amine under reductive conditions. researchgate.net This amine then undergoes deprotonation and cyclization to form a cyclic (alkyl)(amino)dichlorosilane, which is a precursor to the free silylene. researchgate.net The use of the bis-silylated propanal derivative is crucial for constructing the desired substituted framework of the resulting N-heterocyclic silylene. researchgate.net
The following table summarizes the key reagents and transformations discussed:
| Section | Starting Material | Key Reagent(s) | Transformation | Product Type | Reference |
| 3.3.1 | Chiral imine of this compound | Reformatsky reagent, then p-toluenesulfonic acid | Desilylation in a one-pot process | β-amino ester | nih.gov |
| 3.3.2 | Alcohol (general) | Chlorotrimethylsilane (TMS-Cl), Base | Protection as a TMS ether | Trimethylsilyl ether | gelest.com |
| 3.3.2 | TMS-protected alcohol (general) | Tetra-n-butylammonium fluoride (TBAF) | Deprotection | Alcohol | numberanalytics.com |
| 3.4 | 3,3-bis(trimethylsilyl)propanal | Adamantyl amine, Reductive conditions | Reductive amination | Trimethylsilyl substituted secondary amine | researchgate.net |
Advanced Applications of 3 Trimethylsilylpropanal As a Versatile Building Block in Complex Molecule Synthesis
Strategic Implementation in Natural Product Total Synthesis
The utility of 3-trimethylsilylpropanal is prominently showcased in the field of total synthesis, where its predictable reactivity and the influence of the silyl (B83357) group are harnessed to achieve high levels of stereocontrol.
A notable application of this compound is in the asymmetric total synthesis of several corynantheine-type monoterpenoid indole (B1671886) alkaloids, including mitragynine (B136389), speciogynine, and 7-hydroxymitragynine. jst.go.jp These compounds, isolated from the plant Mitragyna speciosa, are of significant interest due to their pharmacological properties. jst.go.jp
| Synthetic Stage | Key Reactant(s) Derived from this compound | Key Transformation | Outcome |
| Initial Steps | This compound (11), Methyl 3-ethylthio-3-oxopropanoate (15) | Knoevenagel Condensation | Conjugated ene-yne compound (10) jst.go.jp |
| Core Assembly | Ene-yne compound (10), Butyraldehyde (9) | Organocatalytic anti-selective Michael reaction | Secologanin derivative (7) jst.go.jpresearchgate.net |
| Final Stages | Strictosidine derivative (5) | Removal of silyl group, Stereoselective reduction | (-)-Mitragynine (1) and (+)-Speciogynine (2) jst.go.jp |
Beyond its use as a linear starting material, derivatives of this compound serve as powerful conjugate reagents in the construction of chiral centers. The epoxide derivative, (2S,3S)-2,3-Epoxy-3-trimethylsilylpropanal, has been prepared with high enantiomeric excess (>98% ee) and utilized as a valuable conjunctive reagent. researchgate.net Its reactions with various nucleophiles proceed with high diastereoselectivity, affording the corresponding adducts in ratios up to 86:14. researchgate.net The synthetic versatility of the chiral epoxy silane (B1218182) moiety makes this aldehyde a useful tool for introducing specific stereochemistry into a target molecule. researchgate.net
In another example, a chiral imine derived from the condensation of this compound and (S)-phenylglycinol was successfully coupled with a Reformatsky reagent, demonstrating high levels of diastereoselectivity in the formation of a new carbon-carbon bond. scispace.com This highlights the aldehyde's role as a platform for transferring chirality and constructing complex stereogenic centers.
Asymmetric Total Synthesis of Mitragynine and Related Indole Alkaloids
Contributions to Asymmetric Catalysis and Method Development
The unique electronic and steric properties of this compound and its derivatives have made them valuable substrates in the development of new catalytic methods, both in organocatalysis and metal-based systems.
Metal-catalyzed reactions are fundamental to modern organic synthesis, and processes involving this compound are no exception. mdpi.com The synthesis of this compound itself can be achieved via the hydroformylation of vinyltrimethylsilane, a reaction where the choice of metal catalyst is critical for regioselectivity. researchgate.netlookchem.com Rhodium catalysts tend to show high activity but with low regioselectivity, often producing a mixture of the linear product (this compound) and the branched isomer (2-trimethylsilylpropanal). researchgate.net In contrast, iridium catalysts provide excellent regioselectivity for the linear aldehyde, with selectivities reaching 90-100%. lookchem.com
| Catalyst Type | Substrate | Key Product(s) | Selectivity/Yield | Reference |
| Rhodium Complex | Vinyltrimethylsilane | 2-(trimethylsilyl)propanal & 3-(trimethylsilyl)propanal | Branched:Linear = 70:30; Low isolated yields (20-30%) | researchgate.netlookchem.com |
| Iridium Complex | Vinyltrimethylsilane | 3-(trimethylsilyl)propanal | High regioselectivity for linear isomer (90-100%) | lookchem.com |
| Cobalt Cluster | Vinyltriethylsilane | Linear silyl aldehyde | Branched:Linear = 24:76 | researchgate.net |
Furthermore, the silicon moiety makes derivatives of this compound potential candidates for palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. libretexts.org Organosilicon compounds are recognized as valuable, non-toxic, and stable nucleophilic partners in the construction of new carbon-carbon bonds under mild conditions.
Organocatalyzed Transformations
Precursor to Functionalized Organosilicon Compounds
This compound is itself a functionalized organosilicon compound and serves as a valuable precursor for the synthesis of a wider array of such molecules. researchgate.netelsevier.com Organosilicon compounds are widely used as synthetic intermediates, protecting groups, and have applications in materials science. researchgate.nethokudai.ac.jp
The aldehyde group in this compound is a versatile functional handle that can be readily transformed into other groups such as alcohols (via reduction), alkenes (via Wittig-type reactions), or amines (via reductive amination), all while retaining the influential trimethylsilyl (B98337) group. This allows for the generation of diverse organosilane building blocks. shinetsusilicone-global.com The trimethylsilyl group can also be used as a strategic control element, as seen in the Mitragynine synthesis, where its eventual removal triggers a key cyclization cascade. jst.go.jp This demonstrates its utility as a "masked" functionality or a temporary steric/electronic controller. The development of new synthetic methods continues to expand the utility of organoboron and organosilicon compounds, positioning precursors like this compound at the forefront of creating novel and highly functionalized molecules. hokudai.ac.jp
Synthesis of 3-(Trimethylsilyl)propynamides
The synthesis of N-(3-trimethylsilyl-2-propynoyl) amino acids, a class of propynamides, relies on the use of an activated carboxylic acid precursor, specifically 3-trimethylsilyl-2-propynoyl chloride. researchgate.net While not directly starting from this compound, a logical synthetic pathway involves the conversion of the propanal to the necessary propynoic acid intermediate. This transformation would typically involve the oxidation of this compound to its corresponding carboxylic acid, 3-trimethylsilylpropanoic acid, followed by subsequent steps to introduce the alkyne functionality. wikipedia.orgnih.gov
The established method for creating the propynoyl chloride involves treating 3-trimethylsilylpropynoic acid with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) at room temperature. researchgate.net This method is highly selective and efficient, affording the desired 3-trimethylsilyl-2-propynoyl chloride in high yield. researchgate.net
Once the acyl chloride is generated, it can be reacted with various amino acids to form the target N-(3-trimethylsilyl-2-propynoyl) amino acids. For the reaction to proceed efficiently, the amino acids are typically silylated in situ to enhance their solubility and reactivity in organic solvents. researchgate.net The acylation reaction occurs under mild conditions, for example, in diethyl ether at room temperature, and demonstrates high regioselectivity, yielding the desired amide products. researchgate.net
A variety of amino acids, including those with aliphatic, hydroxyl, sulfanyl, and aromatic side chains, can be successfully acylated using this procedure. The resulting N-(3-trimethylsilyl-2-propynoyl) amino acids are typically colorless crystalline solids. researchgate.net
Table 1: Synthesis of N-(3-trimethylsilyl-2-propynoyl) Amino Acids
| Starting Amino Acid | Acylation Product | Yield (%) |
|---|---|---|
| Leucine | N-(3-trimethylsilyl-2-propynoyl)leucine | 95% |
| Serine | N-(3-trimethylsilyl-2-propynoyl)serine | 74% |
| Cysteine | N-(3-trimethylsilyl-2-propynoyl)cysteine | 82% |
| Tryptophan | N-(3-trimethylsilyl-2-propynoyl)tryptophan | 85% |
| p-Aminobenzoic acid | 4-(3-trimethylsilyl-2-propynoylamino)benzoic acid | 77% |
Data sourced from research on the reaction of 3-trimethylsilyl-2-propynoyl chloride with silylated amino acids. researchgate.net
Generation and Reactivity of Silylene Precursors
In the field of main-group chemistry, specialized aldehydes serve as precursors for the synthesis of N-heterocyclic silylenes (NHSis), which are compounds featuring a divalent silicon atom. While research in this area is specific, a notable synthesis utilizes a closely related analogue, 3,3-bis(trimethylsilyl)propanal , to generate a cyclic (alkyl)(amino)silylene. researchgate.net
The synthetic sequence commences with the reaction of 3,3-bis(trimethylsilyl)propanal with adamantyl amine under reductive conditions. This step forms a key secondary amine intermediate bearing a trimethylsilyl group. The subsequent step involves deprotonation using a strong base, such as Schlosser's base (a mixture of potassium tert-butoxide and n-butyllithium), followed by cyclization with silicon tetrachloride (SiCl₄). This sequence yields a cyclic (alkyl)(amino)dichlorosilane precursor. researchgate.net
The final stage in generating the free silylene involves the reduction of this dichlorosilane (B8785471) precursor. This is typically achieved using a potent reducing agent like a sodium-potassium alloy. researchgate.net The resulting N-heterocyclic silylene is a highly reactive species, investigated for its coordination chemistry and ability to act as an ambiphilic reagent. researchgate.net
Table 2: Synthetic Steps for Silylene Generation
| Step | Reactants | Key Intermediate/Product | Purpose |
|---|---|---|---|
| 1 | 3,3-Bis(trimethylsilyl)propanal, Adamantyl amine | Trimethylsilyl-substituted secondary amine | Formation of the amine backbone |
| 2 | Secondary amine, KOtBu/nBuLi, SiCl₄ | Cyclic (alkyl)(amino)dichlorosilane | Deprotonation and cyclization |
| 3 | Dichlorosilane precursor, Na/K alloy | Free N-heterocyclic silylene | Reduction to the divalent silicon species |
This pathway describes the synthesis starting from 3,3-bis(trimethylsilyl)propanal. researchgate.net
Design and Synthesis of Masked C3 Units in Organic Synthesis
This compound is effectively utilized as a masked C3 synthon, where its aldehyde group provides a reactive handle for carbon-carbon bond formation while the silyl group can be used to influence subsequent transformations or be removed at a later stage. Its role as a versatile building block is prominently demonstrated in the total synthesis of complex natural products. jst.go.jpsci-hub.se
A key reaction that showcases the utility of this compound is the Knoevenagel condensation. sci-hub.sesciensage.infosigmaaldrich.com This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a base. In one application, commercially available this compound undergoes a Knoevenagel condensation with methyl 3-ethylthio-3-oxopropanoate, using trifluoroacetic acid (TFA) as a catalyst. This reaction efficiently produces a thioester derivative as a mixture of E/Z isomers, which serves as a crucial intermediate for further elaborations, such as Michael additions, in the synthesis of β-carboline alkaloids. sci-hub.segoogle.com
The strategic importance of this compound as a C3 unit is further highlighted in the asymmetric total syntheses of several Mitragyna alkaloids, including mitragynine and speciogynine. jst.go.jpresearchgate.net In these syntheses, this compound is a key starting material that is incorporated into a more complex fragment which then participates in an organocatalytic anti-selective Michael reaction. The trimethylsilyl group plays a crucial role later in the synthesis, where its removal triggers a bioinspired cyclization cascade to form the core structure of the target alkaloids. jst.go.jp This elegant use of the silyl group as a control element underscores the concept of the starting material acting as a "masked" unit, whose full synthetic potential is revealed in a programmed sequence.
Table 3: Application of this compound as a C3 Synthon
| Synthetic Target | Key Reaction | Role of this compound | Reference |
|---|---|---|---|
| β-Carboline Alkaloid Intermediate | Knoevenagel Condensation | Provides a three-carbon chain via reaction with a thioester | sci-hub.se |
Advanced Analytical and Computational Methodologies in 3 Trimethylsilylpropanal Research
Spectroscopic Characterization for Reaction Monitoring and Intermediate Identification
Spectroscopic techniques are indispensable for the real-time analysis of reactions involving 3-trimethylsilylpropanal, offering non-destructive and in-situ monitoring capabilities. americanpharmaceuticalreview.com
In-situ Raman spectroscopy is a powerful technique for elucidating reaction pathways by monitoring the vibrational modes of molecules as a reaction progresses. beilstein-journals.org This method is particularly well-suited for tracking organic reactions, as it provides data based on molecular structure changes. beilstein-journals.org The ability to collect real-time data without the need for sampling and quenching is a significant advantage, especially when dealing with sensitive or unstable intermediates. americanpharmaceuticalreview.com For instance, in mechanochemical synthesis, in-situ Raman has been used to observe the disappearance of reactant signals and the emergence of product signals, providing a clear timeline of the reaction. beilstein-journals.org This real-time monitoring can reveal the influence of various reaction parameters, such as milling frequency in mechanochemical reactions, on the reaction kinetics and pathways. beilstein-journals.org
The application of Raman spectroscopy extends to monitoring reactions in various environments, including those at low temperatures or involving air- and moisture-sensitive compounds. americanpharmaceuticalreview.com By tracking characteristic Raman bands of reactants and products, researchers can determine reaction completion and assess the stability of intermediates. americanpharmaceuticalreview.com For example, the disappearance of a C-Br stretching band can be monitored to follow the consumption of an aryl bromide starting material in a halogen-lithium exchange reaction. americanpharmaceuticalreview.com
Table 1: Application of In-Situ Raman Spectroscopy in Reaction Monitoring
| Application | Technique | Key Findings | Reference |
|---|---|---|---|
| Mechanochemical Synthesis | In-situ Raman Spectroscopy | Real-time observation of reactant disappearance and product formation; elucidation of the effect of milling frequency on reaction kinetics. | beilstein-journals.org |
| Halogen-Lithium Exchange | In-situ Raman Spectroscopy | Monitored disappearance of reactant C-Br band and confirmed instantaneous reaction and stability of the lithiated product. | americanpharmaceuticalreview.com |
| Epoxy Curing | Raman Spectroscopy | Real-time monitoring of the diminishing epoxide and thiol features to understand curing kinetics. | oceanoptics.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of molecules like this compound and for studying their interactions with other species. The trimethylsilyl (B98337) (TMS) group, in particular, offers a distinct and intense singlet signal in ¹H NMR spectra, typically around 0 ppm, a region with minimal interference from other proton resonances. nih.gov This characteristic makes it an excellent probe for various molecular studies. nih.gov
Furthermore, NMR is invaluable for studying intermolecular interactions. nih.gov Chemical shift perturbation measurements can be used to map the binding interfaces between molecules and to determine their binding affinities. nih.gov For example, NMR has been used to study the interaction between proteins by incorporating amino acids containing a trimethylsilyl group, where the TMS signal acts as a sensitive reporter of binding events. nih.gov The changes in the chemical shift of the TMS signal upon interaction with a binding partner can provide information on the binding site and the kinetics of the interaction. nih.govnih.gov
Table 2: NMR Applications in the Study of Silyl (B83357) Compounds and Interactions
| Application | NMR Technique | Key Information Obtained | Reference |
|---|---|---|---|
| Structural Confirmation | ¹H NMR, 2D HSQC | Confirmed the structure of 2-methyl-3-(trimethylsilyl)propanal. | |
| Protein-Ligand Interaction | ¹H NMR with TMS-labeled amino acids | Detected ligand binding and measured conformational change rates. | nih.gov |
| Protein-Protein Interaction | NMR Chemical Shift Perturbation | Mapped the binding interface and determined the dissociation constant for a protein complex. | nih.gov |
Mass spectrometry (MS) is a highly sensitive technique for identifying and characterizing reaction intermediates and elucidating reaction pathways. scielo.br Techniques like Electrospray Ionization (ESI)-MS allow for the direct detection of ionic intermediates from the reaction solution. scielo.brresearchgate.net
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of transient species. nih.gov For example, in a study of a flavin-dependent thymidylate synthase, HRMS was used to identify a trapped intermediate by matching its exact mass to that of a synthesized standard. nih.gov
Tandem mass spectrometry (MS/MS) is used to gain structural information about the detected intermediates. lcms.cz In an MS/MS experiment, a specific ion (a precursor ion) is selected, fragmented, and the resulting fragment ions are analyzed. lcms.cz This fragmentation pattern provides a fingerprint that helps to confirm the structure of the intermediate. nih.govlcms.cz This methodology has been successfully applied to characterize the main cationic intermediates in the Heck reaction and the intermediates in the Baylis-Hillman reaction. scielo.br
Desorption Electrospray Ionization (DESI)-MS is a powerful ambient ionization technique that allows for the analysis of reactions directly from surfaces with minimal sample preparation. rsc.org This has proven effective in detecting short-lived reaction intermediates in catalytic processes, such as C-H amination reactions, that would be difficult to observe with conventional methods. rsc.orgstanford.edu
Table 3: Mass Spectrometry Techniques for Reaction Intermediate Analysis
| Reaction/System | MS Technique | Intermediates/Information Obtained | Reference |
|---|---|---|---|
| Eschweiler–Clarke reaction | DESI-MS | Simultaneous characterization of sodiated amino alcohol and iminium intermediates. | rsc.org |
| Enantioselective Aldehyde Addition | ESI-IM-MS | Separation and identification of diastereomeric iminium ion intermediates. | researchgate.netru.nl |
| Flavin-Dependent Thymidylate Synthase | HPLC, HRMS, MS/MS | Identification of a trapped 5-hydroxymethyl-dUMP intermediate. | nih.gov |
Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Interaction Studies
Computational Chemistry for Mechanistic Insights and Predictive Modeling
Computational chemistry provides a theoretical framework to complement experimental studies, offering detailed mechanistic insights and predictive capabilities for reactions involving this compound.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. uniroma2.itresearchgate.net It allows for the calculation of various molecular properties and reactivity descriptors that help in understanding and predicting chemical behavior. nih.govtaylorfrancis.com
DFT calculations can be used to determine thermodynamic descriptors such as bond dissociation energies and global reactivity descriptors like ionization potential, electron affinity, and chemical hardness. nih.gov These parameters provide a quantitative measure of a molecule's reactivity. nih.gov For instance, a comparative DFT analysis of allyl mercaptan and its derivatives was performed to understand their antiradical properties. nih.gov
In the context of stereoselectivity, DFT can be employed to model the transition states of competing reaction pathways. The calculated energies of these transition states can then be used to predict the stereochemical outcome of a reaction. While not directly on this compound, DFT studies on similar systems illustrate the power of this approach. For example, DFT calculations have been used to explore the reactivity of various organic compounds, providing insights into their reaction mechanisms. nih.gov
Ab initio molecular orbital theory offers a high-level computational approach to study molecular structures and reaction mechanisms from first principles, without empirical parameters. osti.gov These methods are particularly useful for investigating the origins of stereoselectivity in chemical reactions. researchgate.net
By calculating the energies of different conformers of the reactants and the transition state energies for the approach of a nucleophile from different faces of a carbonyl group, ab initio methods can predict the diastereomeric ratio of the products. researchgate.net For example, ab initio calculations at the MP2 level have been used to investigate the π-facial stereoselectivity in the nucleophilic addition to chiral aliphatic ketones. researchgate.net The results showed that the product ratio could be explained by the relative stabilities of the ground-state conformations of the substrate and the steric hindrance to the approaching nucleophile. researchgate.net Similar studies on chiral aldehydes have shown that Coulombic, electronic, and steric interactions, as well as conformational energies, are key factors in determining the lowest energy transition states and thus the diastereoselectivity. researchgate.net These principles are directly applicable to understanding the diastereoselectivity of reactions involving this compound.
Molecular Dynamics Simulations in Complex Reaction Systems
Molecular Dynamics (MD) simulations serve as a powerful computational microscope for understanding the intricate details of chemical reactions at the atomic level. For a functionally complex molecule such as this compound, which contains both a reactive aldehyde group and a bulky trimethylsilyl group, MD simulations can provide invaluable insights into its behavior in complex reaction systems, such as polymerizations, aldol (B89426) condensations, or multi-component syntheses.
A particularly potent tool for these investigations is the reactive force field (ReaxFF) method. nih.govtaylorandfrancis.comrsc.org Unlike classical, non-reactive force fields, ReaxFF can model the dynamic processes of chemical bond formation and cleavage, making it ideal for simulating chemical reactions. nih.govtaylorandfrancis.comresearchgate.net This allows researchers to track reaction pathways, identify transient intermediates, and understand the influence of various factors on the reaction mechanism without a priori assumptions about the reaction coordinates. aip.org The methodology bridges the gap between computationally expensive quantum mechanics (QM) and non-reactive molecular mechanics, enabling the simulation of large, complex systems over timescales relevant to chemical transformations (nanoseconds and beyond). taylorandfrancis.comaip.org
While direct ReaxFF studies on this compound are not yet prominent in the literature, the application of this methodology to other complex systems provides a clear blueprint for potential research. For instance, ReaxFF MD simulations have been successfully used to investigate the curing and cross-linking mechanisms in complex polymer systems. osti.gov Such studies can elucidate reaction energy barriers and the influence of specific functional groups on reactivity. osti.gov This approach could be directly translated to study the polymerization of this compound or its role in the formation of silicon-containing polymers. The simulations could reveal how the sterically demanding trimethylsilyl group influences reaction kinetics, pathway selection, and the final material properties.
A hypothetical MD simulation study on a reaction involving this compound could yield the types of detailed findings summarized in the table below.
Table 1: Potential Research Findings from a Hypothetical MD Simulation of a Reaction Involving this compound.
| Research Area | Potential Insights from MD Simulation | Significance for this compound Chemistry |
|---|---|---|
| Reaction Mechanism Elucidation | Identification of elementary reaction steps, transition states, and short-lived intermediates. | Provides a fundamental understanding of how the aldehyde and silyl groups participate in reactions like aldol condensation or polymerization. |
| Kinetic and Thermodynamic Analysis | Calculation of activation energy barriers for competing reaction pathways. | Predicts the most favorable reaction conditions (e.g., temperature) to achieve desired products and minimize side reactions. |
| Steric Influence of Trimethylsilyl Group | Quantification of the steric hindrance effect on the approach of reactants to the aldehyde carbonyl group. | Explains observed regioselectivity and stereoselectivity in reactions and guides the design of catalysts that can overcome steric challenges. |
| Solvent and Catalyst Effects | Simulation of explicit solvent molecules and catalyst interactions to understand their role in stabilizing transition states or activating reactants. | Aids in the selection of optimal solvents and catalysts to improve reaction rates and yields. |
| Material Property Prediction | In polymerization simulations, prediction of polymer chain structure, cross-linking density, and resulting mechanical properties. | Accelerates the design of new silicon-containing materials with tailored thermal and mechanical stability. |
By employing large-scale ReaxFF MD simulations, researchers can computationally screen for optimal reaction conditions, understand degradation pathways, and rationally design new synthetic routes involving this compound. acs.orgacs.org
Integration of Chemometrics and Data Science for Process Optimization
The synthesis and subsequent reactions of this compound involve multiple variables that can impact the efficiency, yield, and purity of the final product. The integration of chemometrics and data science offers a systematic and data-driven framework to optimize these chemical processes, moving beyond the traditional one-factor-at-a-time approach. tue.nl
Chemometrics applies statistical and mathematical methods to chemical data to optimize and control processes. thieme-connect.comresearchgate.net A cornerstone of this approach is the Design of Experiments (DoE), a statistical methodology used to systematically vary multiple factors simultaneously to identify the most critical process parameters and find their optimal settings with a minimal number of experiments. thieme-connect.commt.com For a reaction involving this compound, factors such as temperature, reaction time, catalyst concentration, and reactant molar ratios could be investigated to optimize responses like chemical yield and impurity levels. mt.com
The data generated from a DoE study can be used to build a mathematical model that describes the relationship between the factors and the responses. This model provides a comprehensive understanding of the process and allows for the identification of optimal operating conditions. researchgate.net
To achieve real-time process control, chemometric models are often combined with Process Analytical Technology (PAT). mt.comrsc.org PAT involves the use of inline or online analytical tools, such as Fourier-Transform Infrared (FTIR), Raman, or benchtop Nuclear Magnetic Resonance (NMR) spectroscopy, to monitor the reaction in real-time. americanpharmaceuticalreview.comresearchgate.netbruker.com These spectroscopic techniques can track the concentration of reactants, intermediates, and products throughout the reaction. americanpharmaceuticalreview.com By coupling this real-time data with a multivariate chemometric model (e.g., Partial Least Squares regression), the state of the reaction can be continuously monitored and controlled to ensure it remains within the optimal process window.
The table below illustrates a hypothetical fractional factorial DoE for the optimization of a key synthetic step involving this compound.
Table 2: Hypothetical Design of Experiments (DoE) for a Reaction Optimization.
This interactive table shows a potential experimental plan to study the effects of three factors on reaction yield and product purity. Users can sort the data by clicking on the column headers.
| Experiment Run | Temperature (°C) | Catalyst Loading (mol%) | Reactant Ratio (A:B) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | 25 | 1.0 | 1:1.0 | 65 | 92 |
| 2 | 50 | 1.0 | 1:1.0 | 78 | 95 |
| 3 | 25 | 2.0 | 1:1.0 | 72 | 91 |
| 4 | 50 | 2.0 | 1:1.0 | 85 | 94 |
| 5 | 25 | 1.0 | 1:1.5 | 75 | 96 |
| 6 | 50 | 1.0 | 1:1.5 | 88 | 98 |
| 7 | 25 | 2.0 | 1:1.5 | 82 | 95 |
| 8 | 50 | 2.0 | 1:1.5 | 94 | 99 |
| 9 | 37.5 | 1.5 | 1:1.25 | 81 | 97 |
Future Perspectives and Emerging Research Directions for 3 Trimethylsilylpropanal Chemistry
Development of Novel Synthetic Transformations and Catalytic Systems
The reactivity of the aldehyde in 3-trimethylsilylpropanal, modulated by the electronic effects of the silicon atom, makes it a prime candidate for novel synthetic transformations. Research is actively pursuing new catalytic systems that can exploit its unique structure to achieve high levels of selectivity and efficiency.
One promising area is the development of asymmetric catalytic reactions. Chiral phosphoric acids, for instance, have been successfully used as organocatalysts for the chemo- and stereoselective allylation of other silyl-substituted aldehydes. researcher.life This suggests a pathway for the enantioselective transformation of this compound into chiral building blocks. Similarly, the use of iridium catalysts to isomerize allylic silyl (B83357) ethers into silyl enol ethers of aldehydes presents a novel strategy that could be adapted for this compound, opening up new avenues for stereoselective aldol (B89426) and allylation reactions. researchgate.net
Furthermore, the development of multimetallic catalytic systems, where two or more different metals work in concert, offers a strategic approach to unlock new reaction pathways that are not accessible with single metal catalysts. researchgate.net Such systems could enable complex, one-pot transformations of this compound, enhancing synthetic efficiency. Another frontier is the use of silyl-substituted building blocks to create new catalysts. For example, silyl-substituted pyrrolidines, synthesized from related chiral precursors, have shown excellent performance as organocatalysts in Michael additions, indicating that derivatives of this compound could serve as precursors to novel catalytic structures. researchgate.net
The table below summarizes some emerging catalytic systems and transformations relevant to silyl-substituted aldehydes.
| Catalytic System | Transformation | Potential Application for this compound | Reference |
| Chiral Phosphoric Acids | Asymmetric Allylboration | Enantioselective synthesis of homoallylic alcohols. | researcher.life |
| Cationic Iridium Catalysts | Isomerization of Allylic Silyl Ethers | Formation of stereodefined silyl enol ethers for aldol/allylation reactions. | researchgate.net |
| Multimetallic Systems (e.g., V/Pd) | Selective Cross-Coupling | Complex C-C bond formations in one-pot sequences. | researchgate.net |
| Organocatalysts from Silyl-Pyrrolidines | Asymmetric Michael Additions | Use as a precursor to create new, highly efficient organocatalysts. | researchgate.net |
Exploration in Advanced Materials and Pharmaceutical Intermediates (Synthetic aspects only)
The synthetic versatility of this compound makes it a molecule of significant interest for constructing complex and high-value products, particularly in the realms of advanced materials and pharmaceuticals.
Pharmaceutical Intermediates: this compound has been identified as a key commercially available starting material in the total synthesis of several complex bioactive alkaloids. sci-hub.se Notably, it serves as a crucial building block in the asymmetric total synthesis of mitragynine (B136389), speciogynine, and 7-hydroxymitragynine. sci-hub.se In these syntheses, the silyl group plays a strategic role, facilitating key bond formations before being removed in a later step. sci-hub.se Its application in a Knoevenagel condensation to form thioester derivatives further highlights its utility in assembling complex molecular scaffolds. google.com The epoxide derivative, (2S, 3S)-2,3-epoxy-3-trimethylsilylpropanal, has also been developed as a specialized reagent for the synthesis of complex natural products. beilstein-journals.orgbohrium.com These examples underscore the potential of this compound as a foundational intermediate for a broader range of pharmaceutical targets.
Advanced Materials: Organosilicon compounds are integral to materials science, and the dual functionality of this compound presents significant opportunities for creating novel polymers and functional materials. sci-hub.sersc.org Research has shown that copolymers such as poly(this compound-co-propanal) can be used as photoresists in microelectronics. researchgate.net Upon exposure to soft X-rays, these polymers depolymerize back into their constituent monomeric aldehydes, enabling a "vapor development" process for creating patterns in semiconductor manufacturing. researchgate.net
Future applications could involve using this compound as a monomer or crosslinking agent in the synthesis of advanced silicones. beilstein-journals.org The aldehyde group can participate in condensation polymerizations, for example with amines to form polyimides or with alcohols to form polyacetals, while the silyl group imparts properties typical of silicones, such as thermal stability and hydrophobicity. lscollege.ac.inuni-bayreuth.de There is also potential for its use in the synthesis of functional dyes. For instance, this compound is a reactant in the synthesis of certain BODIPY dyes, which are known for their applications in sensing and as sensitizers in solar cells. nih.gov
The table below outlines the synthetic utility of this compound in these fields.
| Field | Synthetic Role of this compound | Resulting Product/Application | Reference |
| Pharmaceutical Synthesis | Building block in total synthesis | Bioactive alkaloids (Mitragynine, etc.) | sci-hub.se |
| Pharmaceutical Synthesis | Reagent in condensation reactions | Thioester intermediates | google.com |
| Advanced Materials | Monomer in copolymerization | Positive-tone photoresists for microlithography | researchgate.net |
| Functional Materials | Starting material for dye synthesis | BODIPY dyes for solar cells and sensors | nih.gov |
Advancements in Sustainable and Atom-Economical Synthesis
Modern chemical synthesis places a strong emphasis on sustainability, guided by the principles of green chemistry. Two key metrics are process sustainability (use of renewable resources, benign solvents, and energy efficiency) and atom economy (maximizing the incorporation of reactant atoms into the final product). google.comgoogle.com Future research on this compound chemistry is increasingly focused on these principles.
The concept of atom economy, introduced by Barry Trost, seeks to minimize waste at the molecular level by designing reactions where most or all starting materials are incorporated into the desired product. google.comnih.gov Catalytic reactions are fundamental to achieving high atom economy. nih.gove3s-conferences.org For this compound, this means moving away from stoichiometric reagents and towards catalytic cycles. For example, developing catalytic additions, isomerizations, and cycloadditions would represent a significant advance over classical methods that generate stoichiometric byproducts. rsc.orge3s-conferences.org
Sustainable synthesis methods are also a major research thrust. This includes the use of photocatalysis and electrochemistry, which can often be conducted under mild conditions without harsh reagents. An electricity-driven C-H annulation, for example, offers a metal- and oxidant-free method with high atom economy. Similarly, heterogeneous photocatalysis using recyclable catalysts like mesoporous graphitic carbon nitride (mpg-CN) allows for complex cycloadditions using molecular oxygen as the only terminal oxidant. Applying these sustainable methodologies to the transformations of this compound could significantly reduce the environmental footprint of its derivative syntheses.
Application of Artificial Intelligence and Machine Learning in Reaction Design
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical synthesis and discovery. These computational tools can analyze vast datasets to predict reaction outcomes, optimize conditions, and even propose novel synthetic routes, thereby accelerating the pace of research.
For this compound chemistry, ML models could be trained to predict the stereoselectivity of a reaction based on the catalyst structure and reaction parameters. This would enable the rapid in silico screening of thousands of potential catalysts to identify the most promising candidates for a specific transformation, saving significant experimental time and resources. For instance, predicting the enantiomeric excess in asymmetric reactions involving this compound would be a powerful tool for designing syntheses of chiral pharmaceutical intermediates.
Q & A
Q. Table 1: Representative NMR Data
| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehyde (¹H) | 9.8 | Singlet |
| TMS (¹H) | 0.1 | Singlet |
| Aldehyde (¹³C) | 200 | - |
Advanced: How does the trimethylsilyl group influence the reactivity of this compound in nucleophilic addition reactions?
Methodological Answer:
The TMS group introduces steric hindrance and electronic effects:
- Steric Effects: The bulky TMS group at the β-position restricts access to the α-carbon, reducing reactivity toward bulky nucleophiles.
- Electronic Effects: The Si-C bond stabilizes adjacent carbocations via hyperconjugation, facilitating acid-catalyzed reactions (e.g., aldol condensations).
- Experimental Design: Compare reaction rates and yields with non-silylated propanal analogs. Kinetic studies (e.g., UV-Vis monitoring) and computational modeling (DFT) can quantify these effects .
Example: In aldol reactions, this compound shows enhanced selectivity for syn-adducts due to steric steering.
Advanced: What are the key stability challenges for this compound during long-term storage, and how can they be mitigated?
Methodological Answer:
Challenges:
- Hydrolysis: The TMS group is susceptible to cleavage by moisture, leading to decomposition.
- Oxidation: The aldehyde group can oxidize to carboxylic acid under aerobic conditions.
Mitigation Strategies:
- Storage Conditions: Use airtight containers under inert gas (argon/nitrogen) at −20°C. Add molecular sieves (3Å) to absorb moisture.
- Stabilizers: Incorporate antioxidants (e.g., BHT) at 0.1% w/w to prevent oxidation.
- Monitoring: Regular GC or NMR analysis to detect degradation products .
Advanced: How can discrepancies in reported NMR chemical shifts for this compound across solvents be resolved?
Methodological Answer:
Discrepancies arise from solvent polarity and hydrogen bonding. To standardize
- Internal Referencing: Use 3-(Trimethylsilyl)propane-1-sulfonic acid (DSS-d6) as an internal standard in deuterated solvents (e.g., D₂O, CDCl₃) .
- Solvent Calibration: Compare shifts in deuterated vs. non-deuterated solvents (e.g., DMSO-d6 vs. DMSO).
- Database Cross-Validation: Cross-check with NIST Chemistry WebBook or PubChem entries for consensus values .
Q. Table 2: Solvent-Dependent ¹H NMR Shifts
| Solvent | Aldehyde Proton (δ, ppm) |
|---|---|
| CDCl₃ | 9.8 |
| DMSO-d6 | 10.1 |
| D₂O | 9.6 |
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile steps.
- Ventilation: Ensure adequate airflow to prevent inhalation of vapors.
- Spill Management: Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).
- Incompatibilities: Avoid strong acids/bases and oxidizing agents to prevent violent reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
